N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride

Lipophilicity Drug-likeness Permeability

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride is a substituted piperidine building block with molecular formula C9H19ClN2O and molecular weight 206.71 g/mol. The compound features a piperidine ring substituted at the 4-position with an N-ethylacetamide group, and is supplied as the hydrochloride salt for enhanced aqueous solubility and handling.

Molecular Formula C9H19ClN2O
Molecular Weight 206.71
CAS No. 1256107-25-1
Cat. No. B2968736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride
CAS1256107-25-1
Molecular FormulaC9H19ClN2O
Molecular Weight206.71
Structural Identifiers
SMILESCCN(C1CCNCC1)C(=O)C.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-3-11(8(2)12)9-4-6-10-7-5-9;/h9-10H,3-7H2,1-2H3;1H
InChIKeyQDYWNCLDKLQHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride CAS 1256107-25-1: Core Properties and Procurement Profile


N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride is a substituted piperidine building block with molecular formula C9H19ClN2O and molecular weight 206.71 g/mol . The compound features a piperidine ring substituted at the 4-position with an N-ethylacetamide group, and is supplied as the hydrochloride salt for enhanced aqueous solubility and handling . It is primarily utilized as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors, CCR5 antagonists, and monoamine neurotransmitter re-uptake inhibitors [1]. The compound is commercially available in purity grades from 95% to ≥98%, with recommended storage at 2-8°C in sealed dry conditions .

Why N-Ethyl-N-(piperidin-4-yl)acetamide Hydrochloride Cannot Be Casually Replaced by Structural Analogs


Substituting N-ethyl-N-(piperidin-4-yl)acetamide hydrochloride with a close analog without experimental validation introduces significant risks in lead optimization campaigns. The N-ethyl substituent on the piperidine nitrogen imparts distinct lipophilicity (XlogP = 0.2 for the free base) compared to the N-methyl analog (XlogP = -0.2), which can alter membrane permeability, metabolic stability, and off-target binding profiles of derived lead compounds . Furthermore, the hydrochloride salt form provides superior aqueous solubility and solid-state stability relative to the free base, which is critical for reproducible formulation in biological assays and scale-up synthesis [1]. Regioisomeric variants (e.g., piperidin-3-yl substitution) can produce divergent spatial orientation of the acetamide pharmacophore, fundamentally changing target engagement geometry [2]. These structure-activity relationship (SAR) sensitivities, documented in CCR5 antagonist and monoamine re-uptake inhibitor patents, demonstrate that even minor N-alkyl modifications are not interchangeable without quantitative confirmation [3].

Quantitative Differentiation Evidence for N-Ethyl-N-(piperidin-4-yl)acetamide Hydrochloride vs. Closest Analogs


Lipophilicity Advantage Over N-Methyl Analog: XlogP Comparison

The N-ethyl substitution on the piperidine nitrogen results in a calculated XlogP of 0.2 for the free base form of N-ethyl-N-(piperidin-4-yl)acetamide, compared to -0.2 for the N-methyl analog N-methyl-N-(piperidin-4-yl)acetamide . This difference of 0.4 log units represents an approximately 2.5-fold increase in calculated octanol-water partition coefficient, indicating moderately enhanced lipophilicity that can improve passive membrane permeability while remaining within drug-like space . The N-methyl analog lies below the optimal logP range (0-3) for CNS drug candidates, potentially limiting its utility in CNS-targeted library synthesis without additional structural modification [1].

Lipophilicity Drug-likeness Permeability

Hydrochloride Salt Solubility and Handling Advantage vs. Free Base

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS 1256107-25-1) is supplied as a pre-formed hydrochloride salt with molecular weight 206.71 g/mol, offering enhanced aqueous solubility compared to the free base (CAS 139062-99-0, MW 170.25 g/mol) . The hydrochloride salt is described as 'soluble in water and ethanol,' while the free base requires organic solvents for dissolution . The salt form also provides improved long-term solid-state stability, with recommended storage at 2-8°C in sealed dry conditions, compared to the free base which requires storage in a 'cool, dry place' but is more hygroscopic . The melting point of the hydrochloride salt is expected to be significantly higher than the free base (free base boiling point: 285.2±29.0 °C at 760 mmHg), facilitating purification by recrystallization and improving handling characteristics during weighing and formulation .

Solubility Salt form Formulation

Molecular Weight and Steric Bulk Differentiation in Fragment-Based Drug Design

The N-ethyl substituent contributes an additional methylene unit compared to the N-methyl analog, resulting in molecular weight increases of 14.02 g/mol (free base: 170.25 vs. 156.23 g/mol; HCl salt: 206.71 vs. 192.68 g/mol) . The number of rotatable bonds increases from 2 (N-methyl) to 3 (N-ethyl), providing greater conformational flexibility for induced-fit binding interactions . While the topological polar surface area remains identical at 32.3 Ų for both compounds, the increased steric bulk of the ethyl group (Taft Es value: -0.07 for methyl vs. -0.36 for ethyl) can differentially influence binding pocket complementarity in targets with size-restricted hydrophobic subpockets [1]. This steric differentiation is critical in fragment-based drug design, where even minor changes in ligand size can determine whether a fragment hit can be efficiently elaborated into a lead compound with preserved ligand efficiency (LE) [2].

Fragment-based drug design Ligand efficiency Steric parameters

Validated Building Block for CCR5 Antagonist Synthesis: Patent Evidence

The N-ethyl-N-(piperidin-4-yl)acetamide scaffold is explicitly claimed as a key intermediate in the synthesis of CCR5 chemokine receptor modulators, as documented in US Patent Application 20060229336 [1]. The patent describes N-(4-piperidinyl)-N-ethyl-phenylacetamide derivatives that are structurally elaborated from the core N-ethyl-N-(piperidin-4-yl)acetamide building block [2]. CCR5 antagonists derived from this scaffold have demonstrated potent antiviral activity, with optimized leads showing IC50 values as low as 0.100 nM against CCR5 receptor in P4R5 cell-based assays [3]. In contrast, the N-methyl analog scaffold has not been featured in the same patent families for CCR5 modulation, suggesting that the ethyl substituent provides critical hydrophobic contacts within the CCR5 binding pocket that are not replicated by the smaller methyl group [4]. This patent-validated utility provides procurement confidence that the N-ethyl building block has demonstrated productive application in a clinically relevant target class.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Storage and Stability Profile Enables Ambient Shipping vs. Cold Chain Requirement for Sensitive Analogs

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS 1256107-25-1) demonstrates favorable stability characteristics enabling room temperature shipping within the continental US, with long-term storage recommended at 2-8°C in sealed dry conditions . This represents a significant logistical advantage over structurally related compounds containing free amine groups (e.g., N-(piperidin-4-yl)acetamide free base, CAS 160357-40-6) which may require cold chain shipping due to hygroscopicity and susceptibility to carbonate formation upon exposure to atmospheric CO2 . The hydrochloride salt form effectively protects the basic piperidine nitrogen from atmospheric degradation, extending shelf life under standard laboratory storage conditions . Vendor specifications confirm a minimum purity of 95% (AKSci) or ≥98% (Chemscene, Leyan) maintained under these storage conditions .

Stability Logistics Storage conditions

Optimal Application Scenarios for N-Ethyl-N-(piperidin-4-yl)acetamide Hydrochloride Based on Quantitative Evidence


CCR5 Antagonist Lead Optimization Programs Targeting HIV Entry

N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride serves as a privileged building block for synthesizing N-(4-piperidinyl)-N-ethyl-phenylacetamide derivatives with potent CCR5 antagonist activity, as documented in US Patent 20060229336 [1]. Elaborated leads from this scaffold have demonstrated IC50 values as low as 0.100 nM against CCR5 in cell-based HIV-1 fusion assays . Researchers initiating CCR5-targeted medicinal chemistry programs should prioritize this building block over the N-methyl analog, which lacks patent precedent for CCR5 modulation . The hydrochloride salt form facilitates direct use in parallel synthesis and high-throughput chemistry workflows without additional salt conversion steps.

CNS Drug Discovery Fragment Libraries Requiring Balanced Lipophilicity

The N-ethyl substitution confers an XlogP of 0.2 (free base), placing this building block within the optimal lipophilicity range (logP 0-3) for CNS drug candidates, unlike the N-methyl analog (XlogP = -0.2) which falls below this window [1]. With molecular weight (170.25 g/mol free base, 206.71 g/mol HCl salt) well within fragment-like space and 3 rotatable bonds providing conformational flexibility, this compound is an ideal component of fragment libraries designed for CNS target screens where balanced permeability and solubility are critical . The hydrochloride salt's documented water solubility simplifies preparation of DMSO stock solutions for fragment screening at concentrations up to 100 mM .

Monoamine Neurotransmitter Re-uptake Inhibitor Scaffold Elaboration

Piperidine-4-acetamide derivatives are claimed as monoamine neurotransmitter re-uptake inhibitors in US Patent Application 2011/0218202, with the N-ethyl substituent providing a key hydrophobic contact distinct from N-methyl or unsubstituted analogs [1]. The enhanced lipophilicity (XlogP 0.2 vs. -0.2 for N-methyl) may translate to improved blood-brain barrier penetration in elaborated leads targeting serotonin, norepinephrine, or dopamine transporters . Procurement of the pre-formed hydrochloride salt ensures reproducible stoichiometry in amide coupling reactions during SAR exploration of this therapeutically relevant scaffold .

Kinase Inhibitor Fragment Growing with Defined Steric Parameters

The ethyl group on the piperidine nitrogen provides a Taft steric parameter (Es = -0.36) approximately 5-fold greater than the methyl analog (Es = -0.07), enabling exploration of sterically demanding hydrophobic pockets in kinase ATP-binding sites [1]. This steric differentiation is particularly valuable in fragment-growing campaigns where initial fragment hits require systematic exploration of vector space without exceeding molecular weight limits . The compound's 3 rotatable bonds (vs. 2 for N-methyl) offer additional conformational sampling that can facilitate induced-fit recognition in flexible kinase hinge regions . The ≥98% purity specification from multiple vendors (Chemscene, Leyan) ensures reliable fragment screening data without interference from structurally similar impurities .

Quote Request

Request a Quote for N-Ethyl-N-(piperidin-4-yl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.